(4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid
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Overview
Description
(4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid is a complex organic compound with a unique structure that includes both hydrazone and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid typically involves the condensation of 4-methyl-3-nitrobenzoyl hydrazine with 4-phenylbut-3-en-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The hydrazone moiety can be reduced to a hydrazine derivative using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid
- (4E)-4-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid
- (4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-(4-methylphenyl)butanoic acid
Uniqueness
(4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid is unique due to the presence of both a nitro group and a hydrazone moiety, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H17N3O5 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
(4E)-4-[(4-methyl-3-nitrobenzoyl)hydrazinylidene]-4-phenylbutanoic acid |
InChI |
InChI=1S/C18H17N3O5/c1-12-7-8-14(11-16(12)21(25)26)18(24)20-19-15(9-10-17(22)23)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,20,24)(H,22,23)/b19-15+ |
InChI Key |
CYUZABCIQFMNRA-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C(\CCC(=O)O)/C2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN=C(CCC(=O)O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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